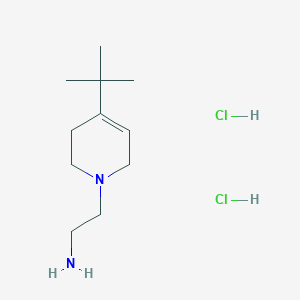

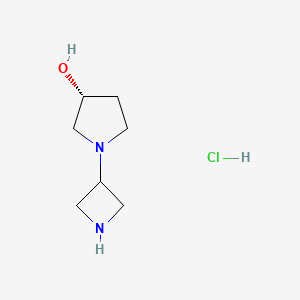

![molecular formula C7H4F3N3O B1405834 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine CAS No. 1622069-57-1](/img/structure/B1405834.png)

6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

Übersicht

Beschreibung

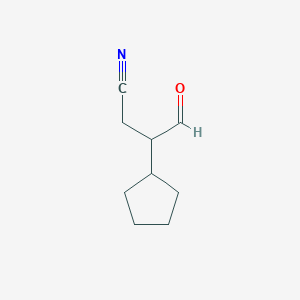

6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is a chemical compound with the molecular formula C7H4F3N3O . It has an average mass of 203.121 Da and a monoisotopic mass of 203.030640 Da .

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine consists of a pyridine ring fused with an oxazole ring, with a trifluoromethyl group attached .Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP), which include 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Method : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Anti-Cancer Studies

- Application : 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown promising anti-cancer properties .

- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

- Results : The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

3. Energetic Compounds

- Application : N-oxide energetic compounds can be obtained from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine .

- Method : The method involves introducing N-oxide groups onto 6-Trifluoromethyl-1,2,4,5-tetrazin-3-amine via four kind of oxidation systems .

- Results : These compounds were fully characterized by IR, NMR [ 1 H, 13 C { 1 H}], elemental analysis, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA) and single-crystal X-ray diffraction .

4. Synthesis of Crop-Protection Products

- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .

- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results : 2,3,5-DCTF is in high demand for the production of crop-protection products .

5. Antimicrobial Activity

- Application : Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown antimicrobial activity .

- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with an array of isocyanates .

- Results : These compounds have shown promising results in antimicrobial studies .

6. Antiviral Potential

- Application : Triazole derivatives, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown antiviral potential .

- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with an array of isocyanates .

- Results : These compounds have shown promising results in antiviral studies .

7. Synthesis of Fluorinated Organic Chemicals

- Application : 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is used in the synthesis of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .

- Method : The synthesis involves the use of trifluoromethylpyridine (TFMP) derivatives, which include 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine .

- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

8. Synthesis of Antiviral Compounds

- Application : 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Method : The synthesis involves the use of the Dimroth rearrangement .

- Results : The resultant compounds have shown promising results in antiviral studies .

9. Anti-Cancer Studies

- Application : 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown promising anti-cancer properties .

- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates .

- Results : These compounds have shown promising results in anti-cancer studies .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4-5(12-2-3)6(11)13-14-4/h1-2H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQTUBCYZNLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1ON=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

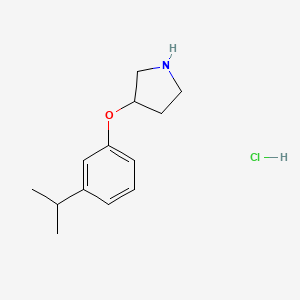

![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)

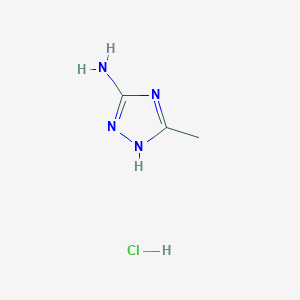

![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)

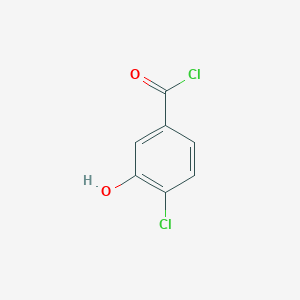

![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)